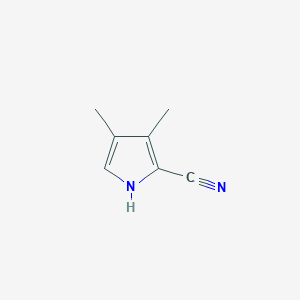
(1-Methylpiperidin-4-yl)boronic acid
Overview
Description
“(1-Methylpiperidin-4-yl)boronic acid” is a chemical compound with the molecular formula CHBNO . It is also known by other names such as “(1-Methyl-4-piperidinyl)boronic acid”, “(1-Methyl-4-piperidinyl)borsäure” in German, and “Acide (1-méthyl-4-pipéridinyl)boronique” in French .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a methyl group and a boronic acid group attached to it . The average mass of the molecule is 142.992 Da and the monoisotopic mass is 143.111755 Da .Scientific Research Applications
(1-Methylpiperidin-4-yl)boronic acid is widely used in scientific research due to its unique properties. It is often used as a catalyst in organic synthesis, as a reagent in peptide and carbohydrate synthesis, and as a ligand in metal-catalyzed reactions. It is also used as a building block in the synthesis of various biologically active molecules, including nucleoside analogues, peptides, and small molecules. Furthermore, this compound has been used in the synthesis of various pharmaceuticals, such as anticancer drugs and antiviral agents.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . They are also used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, (1-Methylpiperidin-4-yl)boronic acid would participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the broader mechanism of the SM cross-coupling reaction.
Biochemical Pathways
Boronic acids are known to interact with diols and polyol motifs, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
Boronic acids are known to be used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Action Environment
The stability of boronic acids and their esters in water could potentially be influenced by environmental factors such as ph .
Advantages and Limitations for Lab Experiments
The advantages of using (1-Methylpiperidin-4-yl)boronic acid in laboratory experiments include its low cost, high solubility in aqueous solutions, and its ability to form boronate esters with a variety of nucleophilic species. Furthermore, it is a relatively stable compound and is not easily hydrolyzed under normal laboratory conditions. The main limitation of using this compound in laboratory experiments is its relatively low reactivity, which can lead to low yields in certain reactions.
Future Directions
The future directions for the use of (1-Methylpiperidin-4-yl)boronic acid include the development of new synthetic methods for the synthesis of complex molecules, the development of new catalysts for organic reactions, and the development of new pharmaceuticals. Additionally, this compound could be used in the development of new materials, such as polymers, for a variety of applications. Finally, further research into the biochemical and physiological effects of this compound could lead to new insights into the molecular mechanisms of disease.
Safety and Hazards
The safety data sheet for a similar compound, 1-methyl-4-(piperidin-4-yl)-piperazine, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to wear eye protection/face protection and to wash with plenty of water in case of skin contact .
properties
IUPAC Name |
(1-methylpiperidin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO2/c1-8-4-2-6(3-5-8)7(9)10/h6,9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHBLPSKMYOFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCN(CC1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666210 | |
| Record name | (1-Methylpiperidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
706748-53-0 | |
| Record name | (1-Methylpiperidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)
![N,6-dimethyl-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B1390098.png)
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)


![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)


![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)
![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)
